molecular formula C8H9NO B2803475 (2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylaldehyde CAS No. 87234-31-9

(2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylaldehyde

Cat. No.: B2803475
CAS No.: 87234-31-9
M. Wt: 135.166
InChI Key: UIGMRJNAMINTBB-HWKANZROSA-N
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Description

(2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylaldehyde is an organic compound that belongs to the class of aldehydes It features a pyrrole ring substituted with a methyl group and an acrylaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylaldehyde typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide and a base.

    Formation of the Acrylaldehyde Moiety: The acrylaldehyde group can be introduced through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: (2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylic acid.

    Reduction: (2E)-3-(1-methyl-1H-pyrrol-2-yl)acryl alcohol.

    Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Biological Activity: Studied for potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylaldehyde would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific enzymes or receptors in the body, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1H-pyrrol-2-yl)acrylaldehyde: Lacks the methyl group on the pyrrole ring.

    (2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylic acid: The aldehyde group is oxidized to a carboxylic acid.

    (2E)-3-(1-methyl-1H-pyrrol-2-yl)acryl alcohol: The aldehyde group is reduced to an alcohol.

Uniqueness

The presence of the methyl group on the pyrrole ring and the acrylaldehyde moiety gives (2E)-3-(1-methyl-1H-pyrrol-2-yl)acrylaldehyde unique chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(1-methylpyrrol-2-yl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-9-6-2-4-8(9)5-3-7-10/h2-7H,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGMRJNAMINTBB-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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